Dimethyl 2,3-dimethoxyterephthalate
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Overview
Description
Dimethyl 2,3-dimethoxyterephthalate is an organic compound with the molecular formula C₁₂H₁₄O₆. It is a diester derived from terephthalic acid and methanol. This compound is known for its applications in the synthesis of high-performance polymers and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,3-dimethoxyterephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves the transesterification of dimethyl terephthalate with methanol. This method is preferred due to its efficiency and high yield. The process includes multiple steps of oxidation and esterification, followed by purification through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-dimethoxyterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various terephthalic acid derivatives, alcohols, and substituted esters .
Scientific Research Applications
Dimethyl 2,3-dimethoxyterephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in the development of biodegradable medical implants.
Industry: It is utilized in the production of advanced materials, such as high-strength fibers and films.
Mechanism of Action
The mechanism of action of dimethyl 2,3-dimethoxyterephthalate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. Its ester groups can interact with enzymes and other proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Similar in structure but lacks the methoxy groups.
Dimethyl isophthalate: An isomer with different substitution patterns on the benzene ring.
Dimethyl phthalate: Another isomer with different ester group positions.
Uniqueness
Dimethyl 2,3-dimethoxyterephthalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to other similar compounds .
Properties
CAS No. |
7168-94-7 |
---|---|
Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
dimethyl 2,3-dimethoxybenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-15-9-7(11(13)17-3)5-6-8(10(9)16-2)12(14)18-4/h5-6H,1-4H3 |
InChI Key |
HKXGRJBBDZXTFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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